molecular formula C12H18ClNO B3078402 N-[2-(Allyloxy)benzyl]ethanamine hydrochloride CAS No. 1050591-21-3

N-[2-(Allyloxy)benzyl]ethanamine hydrochloride

Cat. No.: B3078402
CAS No.: 1050591-21-3
M. Wt: 227.73 g/mol
InChI Key: CQKPMJWEPGTNSA-UHFFFAOYSA-N
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Description

N-[2-(Allyloxy)benzyl]ethanamine hydrochloride is an organic compound with the molecular formula C12H18ClNO It is a hydrochloride salt of an amine, characterized by the presence of an allyloxy group attached to a benzyl moiety, which is further connected to an ethanamine chain

Properties

IUPAC Name

N-[(2-prop-2-enoxyphenyl)methyl]ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO.ClH/c1-3-9-14-12-8-6-5-7-11(12)10-13-4-2;/h3,5-8,13H,1,4,9-10H2,2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQKPMJWEPGTNSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC=CC=C1OCC=C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Allyloxy)benzyl]ethanamine hydrochloride typically involves the following steps:

    Formation of the Allyloxybenzyl Intermediate: The initial step involves the reaction of 2-hydroxybenzyl alcohol with allyl bromide in the presence of a base such as potassium carbonate to form 2-(allyloxy)benzyl alcohol.

    Amination: The 2-(allyloxy)benzyl alcohol is then subjected to reductive amination with ethanamine in the presence of a reducing agent like sodium cyanoborohydride to yield N-[2-(allyloxy)benzyl]ethanamine.

    Formation of Hydrochloride Salt: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactions, automated synthesis, and stringent purification processes.

Chemical Reactions Analysis

Types of Reactions

N-[2-(Allyloxy)benzyl]ethanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The allyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to remove the allyloxy group, forming a simpler benzylamine derivative.

    Substitution: The benzyl moiety can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride.

    Substitution: Nitration with nitric acid and sulfuric acid, halogenation with halogens in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of 2-(allyloxy)benzaldehyde or 2-(allyloxy)benzoic acid.

    Reduction: Formation of N-benzylethanamine.

    Substitution: Formation of various substituted benzyl derivatives depending on the substituent introduced.

Scientific Research Applications

N-[2-(Allyloxy)benzyl]ethanamine hydrochloride has applications in scientific research, particularly in biochemical research. It is a chemical compound with the molecular formula C18H22ClNO and a molecular weight of 303.83 g/mol. The compound features an amine functional group linked to an allyloxy group and a phenylethyl group.

Scientific Research Applications

  • Biochemical Research N-[2-(allyloxy)benzyl]-N-(2-phenylethyl)amine hydrochloride is utilized in biochemical research, especially in proteomics, due to its potential interactions with biological systems.
  • Interaction Studies Interaction studies involving N-[2-(allyloxy)benzyl]-N-(2-phenylethyl)amine hydrochloride focus on its binding affinity to various receptors and enzymes. Preliminary studies suggest potential interactions with serotonin receptors, which may contribute to its observed biological effects. Further research is needed to fully elucidate these interactions and determine their implications for therapeutic use.
  • Chemical Reactivity The chemical reactivity of N-[2-(allyloxy)benzyl]-N-(2-phenylethyl)amine hydrochloride can be attributed to its amine group, which can participate in various reactions. These reactions are crucial for understanding the compound's behavior in biological systems and developing derivatives with enhanced functionalities.
  • SGLT Inhibitor Compounds having an inhibitory effect on sodium-dependent glucose cotransporter SGLT . The invention also provides pharmaceutical compositions, methods of preparing the compounds, synthetic intermediates, and methods of using the compounds, independently or in combination with other therapeutic agents, for treating diseases and conditions which are affected by SGLT inhibition .

Comparable Compounds

Several compounds share structural similarities with N-[2-(allyloxy)benzyl]-N-(2-phenylethyl)amine hydrochloride:

Compound NameStructure FeaturesUnique Aspects
N-Benzyl-2-phenylethanamineContains a benzyl and phenylethyl moietyLacks the allyloxy group, focusing solely on amine activity
N,N-Dimethyl-2-phenylethanamineDimethylated amine structureExhibits different pharmacological profiles due to methyl groups
4-AllylphenolSimple phenolic compoundLacks amine functionality but shares allyl substituent

Mechanism of Action

The mechanism of action of N-[2-(Allyloxy)benzyl]ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The allyloxy group may facilitate binding to hydrophobic pockets, while the amine group can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-[3-(Allyloxy)benzyl]ethanamine hydrochloride: Similar structure but with the allyloxy group at the 3-position.

    N-[2-(Methoxy)benzyl]ethanamine hydrochloride: Similar structure but with a methoxy group instead of an allyloxy group.

    N-[2-(Ethoxy)benzyl]ethanamine hydrochloride: Similar structure but with an ethoxy group instead of an allyloxy group.

Uniqueness

N-[2-(Allyloxy)benzyl]ethanamine hydrochloride is unique due to the presence of the allyloxy group at the 2-position, which can influence its reactivity and binding properties compared to its analogs. This structural feature may impart distinct chemical and biological properties, making it valuable for specific applications.

Biological Activity

N-[2-(Allyloxy)benzyl]ethanamine hydrochloride is a compound of significant interest in biochemical research due to its unique structural characteristics and potential biological activities. This article explores the biological activity of this compound, focusing on its interactions with biological systems, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C18H22ClNO
  • Molecular Weight : 303.83 g/mol
  • Functional Groups : Amine, allyloxy, and phenylethyl groups.

The presence of the allyloxy group may impart distinct chemical reactivity and biological activity compared to its analogs. The amine functional group allows for various chemical reactions, which are crucial for understanding the compound's behavior in biological contexts .

This compound interacts with specific molecular targets such as enzymes and receptors. Its mechanism of action is primarily through:

  • Binding Affinity : Preliminary studies indicate potential interactions with serotonin receptors, particularly the 5-HT2C receptor, which may influence neurotransmitter activity and contribute to its biological effects .
  • Enzyme Modulation : The compound may modulate enzyme activity by binding to their active sites, thereby inhibiting or enhancing their catalytic functions .

1. Antidepressant-like Effects

Research has suggested that compounds similar to this compound exhibit antidepressant-like properties. They may act as selective serotonin reuptake inhibitors (SSRIs), enhancing serotonin levels in the synaptic cleft .

2. Enzyme Inhibition

The compound has shown potential in inhibiting various enzymes involved in neurotransmitter metabolism. For instance, it may inhibit acetylcholinesterase (AChE), which is crucial for regulating acetylcholine levels in the nervous system .

3. Antimicrobial Activity

Some studies have indicated that structurally similar compounds possess antimicrobial properties. They can inhibit the growth of certain pathogenic bacteria and fungi, suggesting a potential application in treating infections .

Case Studies and Research Findings

StudyFindingsImplications
Serotonin Receptor Study Investigated binding affinity to 5-HT2C receptors; demonstrated significant modulation of receptor activity.Suggests potential use in mood disorders treatment.
Enzyme Inhibition Analysis Evaluated AChE inhibition with IC50 values indicating effective inhibition at low concentrations (e.g., IC50 = 0.22 μM).Highlights therapeutic potential in neurodegenerative diseases .
Antimicrobial Testing Assessed antimicrobial activity against various pathogens; showed promising results against Gram-positive bacteria.Indicates possible applications in developing new antibiotics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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